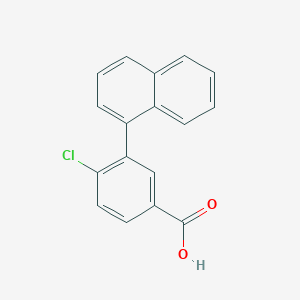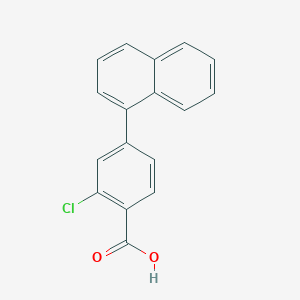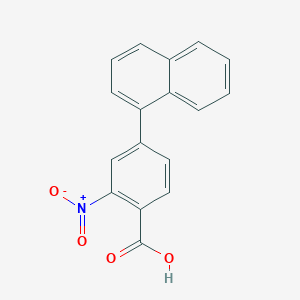
4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% (4-CNB95) is an organic compound belonging to the class of benzoic acids and is widely used for a variety of scientific research applications. It is a white powder with a melting point of 143-145 °C and a boiling point of 240 °C. 4-CNB95 is soluble in water, alcohol, and most organic solvents. It is an important intermediate in the synthesis of organic compounds and is used as a starting material for the synthesis of various other compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule leads to the formation of a new bond, which is then further stabilized by hydrogen bonding. This mechanism is believed to be responsible for the synthesis of various other compounds from 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been suggested that 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% may have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is widely available. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with care. In addition, the compound is hygroscopic and should be stored in a dry environment.
Orientations Futures
There are a number of potential future directions for research involving 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%. These include further investigation into the mechanism of action of the compound, as well as its potential for use in the synthesis of new compounds. In addition, further research into the biochemical and physiological effects of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% could provide insight into its potential therapeutic applications. Finally, further research into the advantages and limitations of using 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% in laboratory experiments could lead to improved methods for its synthesis and use.
Méthodes De Synthèse
4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of naphthalene-1-carboxylic acid with chloroacetic acid in the presence of anhydrous sodium carbonate and acetic anhydride. The reaction is carried out at a temperature of 70-80 °C and yields 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% in high yield. Other methods for the synthesis of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% include the reaction of naphthalene-1-carboxylic acid with chloroacetic acid in the presence of sulfuric acid and sodium hydroxide, and the reaction of naphthalene-1-carboxylic acid with chloroacetic acid in the presence of potassium hydroxide.
Applications De Recherche Scientifique
4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% is widely used in scientific research. It is used as a starting material for the synthesis of various other compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of optically active compounds, such as chiral auxiliaries, and in the synthesis of heterocyclic compounds. In addition, 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% is used in the synthesis of biologically active compounds, such as antibiotics, and in the synthesis of polymers.
Propriétés
IUPAC Name |
4-chloro-3-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLCNULGKUPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














